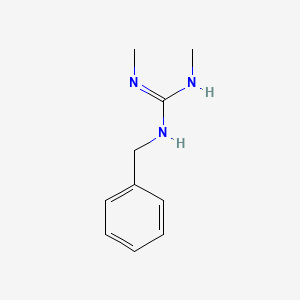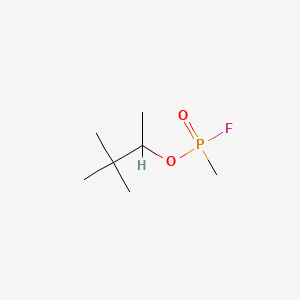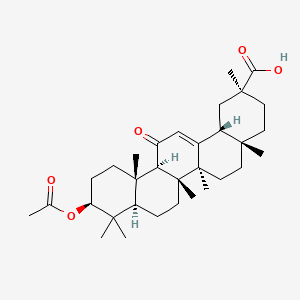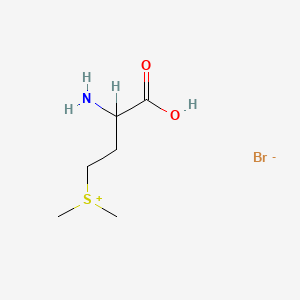![molecular formula C56H90O36 B1219703 benzaldehyde;5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B1219703.png)
benzaldehyde;5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The benzaldehyde;5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol is an inclusion complex formed between beta Cyclodextrin and benzaldehyde. Beta Cyclodextrin is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds, creating a hydrophobic cavity that can encapsulate various guest molecules, including benzaldehyde. Benzaldehyde is an aromatic aldehyde with a characteristic almond-like odor. The inclusion complex is formed through non-covalent interactions, primarily van der Waals forces and hydrogen bonding, between the hydrophobic cavity of beta Cyclodextrin and the benzaldehyde molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of the benzaldehyde;5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol typically involves the following methods:
-
Saturated Aqueous Solution Method: : This method involves dissolving beta Cyclodextrin in water to form a saturated solution, followed by the addition of benzaldehyde. The mixture is stirred at a specific temperature and for a set duration to allow the formation of the inclusion complex. For instance, the inclusion complex can be prepared by mixing beta Cyclodextrin and benzaldehyde in a 10:1 ratio at 50°C for 4 hours .
-
Freeze-Drying Method: : In this method, an equimolar mixture of beta Cyclodextrin and benzaldehyde is dissolved in water, and the solution is freeze-dried to obtain the inclusion complex. This method ensures the stability and encapsulation of benzaldehyde within the beta Cyclodextrin cavity .
Industrial Production Methods
Industrial production of the this compound involves large-scale synthesis using the above-mentioned methods. The process parameters, such as temperature, mixing time, and inclusion ratio, are optimized to achieve high entrapment efficiency and loading capacity. The inclusion complex can be further purified using techniques like centrifugation and filtration to remove any unreacted components .
Analyse Des Réactions Chimiques
Types of Reactions
The benzaldehyde;5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol can undergo various chemical reactions, including:
Oxidation: Benzaldehyde within the complex can be oxidized to benzoic acid using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The complex can undergo reduction reactions where benzaldehyde is reduced to benzyl alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Benzyl chloride.
Applications De Recherche Scientifique
The benzaldehyde;5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of the benzaldehyde;5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol involves the encapsulation of benzaldehyde within the hydrophobic cavity of beta Cyclodextrin. This inclusion complexation stabilizes benzaldehyde and protects it from degradation. The hydrophobic interactions and hydrogen bonding between beta Cyclodextrin and benzaldehyde facilitate the controlled release of benzaldehyde in various applications. In biological systems, the complex can interact with cellular membranes, enhancing the delivery of benzaldehyde to target cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha Cyclodextrin benzaldehyde complex: Formed with alpha Cyclodextrin, which has six glucose units. It has a smaller cavity compared to beta Cyclodextrin.
Gamma Cyclodextrin benzaldehyde complex: Formed with gamma Cyclodextrin, which has eight glucose units.
Uniqueness
The benzaldehyde;5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol is unique due to its optimal cavity size, which provides a balance between stability and release rate of benzaldehyde. This makes it suitable for various applications, including drug delivery and controlled release systems. The complex also exhibits higher entrapment efficiency and loading capacity compared to alpha and gamma Cyclodextrin complexes .
Propriétés
Formule moléculaire |
C56H90O36 |
|---|---|
Poids moléculaire |
1339.3 g/mol |
Nom IUPAC |
benzaldehyde;5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
InChI |
InChI=1S/C49H84O35.C7H6O/c1-64-8-15-36-22(50)29(57)43(71-15)79-37-16(9-65-2)73-45(31(59)24(37)52)81-39-18(11-67-4)75-47(33(61)26(39)54)83-41-20(13-69-6)77-49(35(63)28(41)56)84-42-21(14-70-7)76-48(34(62)27(42)55)82-40-19(12-68-5)74-46(32(60)25(40)53)80-38-17(10-66-3)72-44(78-36)30(58)23(38)51;8-6-7-4-2-1-3-5-7/h15-63H,8-14H2,1-7H3;1-6H |
Clé InChI |
WNKZOJNKBOBRAY-UHFFFAOYSA-N |
SMILES canonique |
COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COC)COC)COC)COC)COC)COC)O)O.C1=CC=C(C=C1)C=O |
Synonymes |
eta-cyclodextrin-benzaldehyde CDBA cyclodextrin-benzaldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















